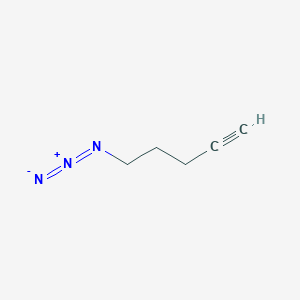

5-azidopent-1-yne

Description

Contextualizing 5-Azidopent-1-yne within Alkyne and Azide (B81097) Chemistry

This compound embodies the rich reactivity profiles of both terminal alkynes and organic azides. Terminal alkynes, characterized by a C≡C-H moiety, are known for their mild acidity, enabling the formation of acetylide anions which act as potent nucleophiles. This property allows for carbon-carbon bond formation through reactions like alkylation and Sonogashira coupling libretexts.orgunacademy.commsu.edunumberanalytics.combeilstein-journals.orgfiveable.mewikipedia.org. The triple bond itself is electron-rich and susceptible to various addition reactions.

Organic azides (R-N₃) are energetic functional groups that have seen a surge in utility, largely driven by their participation in highly efficient and selective reactions wikipedia.orgsigmaaldrich.commdpi.comsigmaaldrich.cnbaseclick.eunih.govresearchgate.netat.ua. The azide group can be viewed as a protected amine synthon and is renowned for its role in the Huisgen 1,3-dipolar cycloaddition, famously catalyzed by copper(I) (CuAAC) and also explored via strain-promoted variants (SPAAC) wikipedia.orgorganic-chemistry.orgnih.govwikipedia.orgwikipedia.orgresearchgate.netnih.govrsc.orgnih.gov. These reactions are central to the concept of "click chemistry," which emphasizes modularity, high yields, and minimal byproducts organic-chemistry.orgwikipedia.org. The inherent energetic nature of the azide group also allows for its decomposition into highly reactive nitrenes upon thermal or photolytic activation, facilitating crosslinking and other transformations in material science mdpi.comnih.govat.ua.

The strategic placement of these two functional groups in this compound, separated by a three-carbon chain, allows for selective and sequential reactions, or simultaneous participation in bifunctional transformations.

Historical Development and Emerging Research Significance of this compound

While the foundational chemistry of alkynes and azides has been established for over a century, with key developments in the 19th and early 20th centuries numberanalytics.comwikipedia.orgat.uawiley-vch.de, the specific utility of bifunctional molecules like this compound has become more pronounced with the advent of modern synthetic methodologies. The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, pioneered by Sharpless, Meldal, and Fokin around the turn of the millennium, revolutionized the way chemists approach molecular assembly organic-chemistry.orgnih.govwikipedia.orgwikipedia.orgresearchgate.net. This reaction's efficiency, selectivity, and broad functional group tolerance made it ideal for constructing complex molecules, including those relevant to drug discovery, materials science, and chemical biology.

The synthesis of this compound itself has been reported, often as an intermediate in the preparation of more complex molecules or functionalized polymers researchgate.netresearchgate.netrsc.orgrsc.org. Its significance lies in its ability to act as a versatile linker or building block, enabling the introduction of both alkyne and azide functionalities into larger structures. Emerging research continues to explore its use in polymer chemistry, the synthesis of novel heterocycles, and as a component in advanced materials, leveraging its dual reactivity.

Structural Features and Reactivity Potential of this compound in Contemporary Organic Synthesis

This compound possesses the chemical formula C₅H₇N₃ and a molecular weight of approximately 109.13 g/mol cymitquimica.comcymitquimica.com. Its structure features a terminal alkyne group (-C≡CH) at one end of a five-carbon chain and an azide group (-N₃) at the other.

The terminal alkyne moiety offers several avenues for reactivity:

Acetylide Formation: The acidic terminal proton can be removed by strong bases to form a nucleophilic acetylide anion, which can then react with electrophiles like alkyl halides or carbonyl compounds libretexts.orgunacademy.commsu.edunumberanalytics.comfiveable.mewikipedia.org.

Cycloaddition Reactions: The alkyne is a key participant in 1,3-dipolar cycloadditions, most notably the CuAAC reaction with azides, yielding 1,2,3-triazoles wikipedia.orgorganic-chemistry.orgnih.govwikipedia.orgwikipedia.orgresearchgate.net. It can also participate in strain-promoted azide-alkyne cycloadditions (SPAAC) if paired with strained alkynes, or other cycloadditions like the Diels-Alder reaction wikipedia.orgnih.govrsc.orgnih.govmagtech.com.cncreative-biolabs.com.

Coupling Reactions: Terminal alkynes are substrates for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, with aryl or vinyl halides unacademy.comnumberanalytics.combeilstein-journals.orgwiley-vch.de.

The azide group (-N₃) provides complementary reactivity:

Click Chemistry: It is the essential 1,3-dipolar component in CuAAC and SPAAC reactions with alkynes, forming stable triazole rings wikipedia.orgorganic-chemistry.orgnih.govwikipedia.orgwikipedia.orgresearchgate.netnih.govrsc.orgnih.gov.

Nitrene Formation: Thermal or photochemical decomposition of azides generates highly reactive nitrenes, which can undergo insertion reactions into C-H bonds or participate in other transformations, particularly relevant in polymer crosslinking mdpi.comnih.govat.ua.

Reduction to Amines: Azides can be readily reduced to primary amines via methods like the Staudinger reaction (using phosphines) or catalytic hydrogenation, serving as a protected amine synthon wikipedia.orgbaseclick.eunih.govresearchgate.netrsc.orgnih.gov.

Other Rearrangements: Azides can undergo rearrangements like the Curtius rearrangement to form isocyanates wikipedia.orgbaseclick.euresearchgate.net.

The presence of both functionalities in this compound allows for sequential or concurrent functionalization, making it a valuable tool for creating complex molecular scaffolds, including polymers, dendrimers, and functionalized surfaces.

Structure

3D Structure

Properties

IUPAC Name |

5-azidopent-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-2-3-4-5-7-8-6/h1H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWJNKALVVZULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Azidopent 1 Yne

Established Synthetic Routes to 5-Azidopent-1-yne

Conversion from Halogenated Precursors (e.g., 5-Chloropent-1-yne)

The most commonly reported and established method for synthesizing this compound involves the nucleophilic substitution of a halogenated precursor, typically 5-chloropent-1-yne, with an azide (B81097) source. This reaction is a direct SN2 displacement where the azide anion acts as the nucleophile.

A typical procedure involves reacting 5-chloropent-1-yne with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction is often carried out under heating, for instance, at 60-70 °C, for several hours to ensure complete conversion.

For example, one reported synthesis utilized 5-chloropent-1-yne (9.3 g, 0.091 mol) and sodium azide (7.7 g, 0.118 mol) in dimethylformamide (20 mL) at 67 °C for 4 hours, yielding this compound with a reported yield of 97% researchgate.netrsc.org. Another study also reported a 97% yield for this compound starting from 5-chloropent-1-yne and sodium azide in DMF rsc.orgresearchgate.net. The reaction mixture is typically worked up by adding water, followed by extraction with an organic solvent like diethyl ether or dichloromethane, and subsequent drying and evaporation to isolate the product researchgate.netrsc.org.

Optimization of Reaction Conditions for Enhanced Yields

Optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that have been investigated or are generally considered important include the choice of solvent, reaction temperature, reaction time, and the molar equivalents of the azide source.

Research into the azidation of various alkyl halides, including those with alkyne functionalities, indicates that factors such as the nature of the leaving group (bromide generally being more reactive than chloride) and the presence of phase-transfer catalysts can further enhance reaction rates and yields, although specific optimization data for this compound beyond the standard DMF/NaN₃ system are not extensively detailed in the provided snippets.

Advanced Synthetic Approaches to this compound and Analogues

One-Pot Methodologies in Azido (B1232118) Compound Synthesis

One-pot synthesis strategies aim to streamline the preparation of target molecules by performing multiple reaction steps sequentially in the same reaction vessel without isolation of intermediates. While specific one-pot syntheses directly yielding this compound from very simple starting materials are not explicitly detailed, the principles of one-pot azido compound synthesis are applicable.

General one-pot methodologies for synthesizing azido compounds often involve the direct azidation of alcohols or halides. For instance, a common approach for converting alcohols to azides is a variation of the Mitsunobu reaction or related methods using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) in the presence of sodium azide, often in DMF at elevated temperatures (e.g., 90 °C) mdpi.com. This method has been successfully applied to the synthesis of various 5'-azido-5'-deoxyribonucleosides, demonstrating the utility of one-pot azidation protocols.

Another relevant one-pot strategy for azido compounds involves the reaction of alkyl halides with sodium azide, as described in section 2.1.1, which inherently can be considered a one-pot conversion if the starting halogenated precursor is readily available or prepared in situ. The synthesis of this compound from 5-chloropent-1-yne is a prime example of a direct, efficient one-step conversion that aligns with the goals of one-pot synthesis researchgate.netrsc.orgresearchgate.net.

While not directly for this compound, one-pot protocols for "azido-alkynylation" reactions, which combine azidation and cycloaddition steps, also highlight the trend towards integrated synthetic strategies thieme-connect.comresearchgate.netsemanticscholar.org.

Alternative Precursors and Reagent Systems in this compound Derivatization

Beyond the direct conversion of 5-chloropent-1-yne, alternative precursors or modified reagent systems could be envisioned for the synthesis of this compound or related azidoalkynes.

The primary focus in the literature remains the efficient nucleophilic substitution of the corresponding halide. The derivatization of this compound itself, rather than alternative syntheses of the compound, is more frequently discussed, particularly its use in click chemistry reactions with alkynes or alkenes to form triazoles or other heterocyclic structures rsc.orgresearchgate.net.

Table of Compounds Mentioned

Mechanistic Insights into 5 Azidopent 1 Yne Reactivity

Fundamental Reaction Pathways of 5-Azidopent-1-yne

The reactivity of this compound can be broadly categorized by the behavior of its azide (B81097) and alkyne moieties.

Organic azides are well-known for their participation in 1,3-dipolar cycloaddition reactions wikipedia.orgwikipedia.org. The most prominent example is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring wikipedia.orgwikipedia.org. This reaction is highly exothermic but, under thermal conditions, often requires elevated temperatures and can lead to mixtures of regioisomers (1,4- and 1,5-disubstituted triazoles) wikipedia.orgorganic-chemistry.org. The azide group acts as the 1,3-dipole, with its terminal nitrogen atoms being key to the cycloaddition process wikipedia.org. The electron distribution within the azide moiety makes it susceptible to concerted cycloaddition pathways wikipedia.orgorganic-chemistry.org.

The terminal alkyne in this compound exhibits reactivity characteristic of alkynes. Primarily, alkynes undergo electrophilic addition reactions, where the π electrons of the triple bond attack electrophiles msu.educhemistrysteps.comlibretexts.orgucr.edu. This process typically involves the formation of a vinyl carbocation intermediate, which is then attacked by a nucleophile chemistrysteps.comlibretexts.orgucr.eduaakash.ac.in. Terminal alkynes, like the one in this compound, follow Markovnikov's rule in electrophilic additions, with the electrophile (e.g., H⁺) adding to the less substituted carbon, leading to a more stable carbocation on the more substituted carbon msu.educhemistrysteps.comlibretexts.orgaakash.ac.in. However, vinyl carbocations are generally less stable than their alkyl counterparts, which can influence reaction rates and sometimes lead to alternative mechanisms, such as the formation of π-complexes, especially with strong acids msu.educhemistrysteps.comlibretexts.orgucsb.edu.

Terminal alkynes can also act as nucleophiles after deprotonation by a strong base to form acetylide anions msu.eduquora.comyoutube.com. These acetylide anions are potent nucleophiles and can participate in nucleophilic substitution (SN2) reactions with alkyl halides or undergo nucleophilic addition to carbonyl compounds msu.eduquora.comyoutube.comcjcatal.com.

Theoretical and Computational Studies of this compound Reactions

Computational methods, particularly Density Functional Theory (DFT), have played a significant role in elucidating the mechanisms and energetics of reactions involving azides and alkynes.

DFT calculations are widely used to study reaction pathways, transition states, and energy barriers for organic transformations researchgate.netrsc.orgrsc.orgnih.govrsc.orgsumitomo-chem.co.jpudg.edursc.org. For azide-alkyne cycloadditions, DFT has been instrumental in understanding the concerted versus stepwise nature of the reaction, the role of metal catalysts (such as copper, silver, and gold), and the factors influencing regioselectivity wikipedia.orgorganic-chemistry.orgrsc.orgrsc.orgnih.govrsc.orgacs.orgroyalsocietypublishing.orgresearchgate.netmdpi.comnih.gov. These studies often involve analyzing frontier molecular orbitals (FMOs) and calculating energy profiles to map out the reaction landscape organic-chemistry.orgresearchgate.netnih.gov. For electrophilic additions to alkynes, DFT has been employed to investigate the stability of vinyl carbocation intermediates and the formation of π-complexes chemistrysteps.comlibretexts.orgucsb.edu.

Computational studies have provided quantitative insights into the energy barriers associated with various reaction pathways. For the uncatalyzed thermal azide-alkyne cycloaddition, high energy barriers (e.g., around 18-19 kcal/mol for methyl azide and propyne) have been calculated, explaining the need for elevated temperatures rsc.orgnih.gov. In contrast, metal-catalyzed variants, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), exhibit significantly lower activation energies, often in the range of 13-20 kcal/mol, leading to dramatic rate accelerations wikipedia.orgrsc.orgnih.govroyalsocietypublishing.orgresearchgate.netmdpi.comresearchgate.netnobelprize.org. The rate-determining step in CuAAC is often the formation of a copper-acetylide intermediate followed by cycloaddition wikipedia.orgrsc.orgnih.govmdpi.com. For electrophilic additions to alkynes, the rate-determining step is typically the formation of the vinyl carbocation intermediate, although the inherent instability of this intermediate can lead to alternative mechanisms or catalysis chemistrysteps.comlibretexts.orgucsb.edu.

Specific Reaction Mechanisms Involving this compound

While specific detailed studies on this compound itself might be limited in the provided search results, its known functional groups allow for the prediction of its participation in several key reaction types:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): this compound would readily participate in CuAAC reactions with other terminal or internal alkynes to form 1,4-disubstituted 1,2,3-triazoles wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.comnobelprize.org. The mechanism involves the formation of a copper acetylide, followed by coordination with the azide and subsequent cycloaddition wikipedia.orgorganic-chemistry.orgrsc.orgnih.govresearchgate.netmdpi.commdpi.com. This reaction is highly efficient and regioselective for the 1,4-isomer wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.comnobelprize.org.

Thermal Azide-Alkyne Cycloaddition: Under heating, this compound would undergo a [3+2] cycloaddition with alkynes to yield a mixture of 1,4- and 1,5-regioisomers of 1,2,3-triazoles wikipedia.orgorganic-chemistry.org. This pathway is generally slower and less selective than the catalyzed version wikipedia.orgorganic-chemistry.org.

Electrophilic Addition to the Alkyne: The terminal alkyne can undergo electrophilic additions, such as hydrohalogenation (e.g., with HCl or HBr) or hydration (catalyzed by mercury salts). For example, reaction with HBr would likely yield a vinyl bromide, with the bromine adding to the terminal carbon and the hydrogen to the internal carbon, following Markovnikov's rule msu.educhemistrysteps.comlibretexts.orgaakash.ac.in. Further addition of HBr would lead to a geminal dihalide. Hydration would result in an enol intermediate that tautomerizes to a methyl ketone msu.edulibretexts.orglibretexts.org.

Nucleophilic Reactivity of the Deprotonated Alkyne: Treatment of this compound with a strong base (e.g., sodium amide) would generate the corresponding acetylide anion. This nucleophile could then react with electrophiles, such as primary alkyl halides in an SN2 reaction to form a longer-chain alkyne, or with carbonyl compounds in an addition reaction msu.eduquora.comyoutube.com.

The Staudinger Reaction: Reduction to Amine Derivatives

The Staudinger reaction, a cornerstone in organic synthesis, provides a mild and highly chemoselective pathway for the reduction of organic azides to primary amines nih.govwikipedia.orgorganic-chemistry.orgorgosolver.com. This transformation is particularly valuable as it allows the azide functional group (-N₃) to serve as a versatile synthon for an amine group (-NH₂), enabling the introduction of amine functionalities into complex molecular architectures under gentle conditions organic-chemistry.org. The reaction's compatibility with a wide array of functional groups makes it a preferred method in intricate synthetic sequences and in biological contexts where sensitive molecules are involved nih.govnih.gov.

The mechanism of the Staudinger reduction proceeds through a well-defined sequence of steps. Initially, a nucleophilic phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), attacks the terminal nitrogen atom of the organic azide. This attack leads to the formation of a phosphazide (B1677712) intermediate. Subsequently, this intermediate undergoes a [3+2] electrocyclization, forming a four-membered ring, which then expels molecular nitrogen (N₂) in a retrocycloaddition. The resulting intermediate is an iminophosphorane. The final step involves the hydrolysis of the iminophosphorane, typically by the addition of water, which liberates the desired primary amine and generates the corresponding phosphine oxide as a stoichiometric byproduct wikipedia.orgorganic-chemistry.orgorgosolver.com.

When applied to this compound, the Staudinger reaction effectively converts the terminal azide group into a primary amine, yielding pent-4-yn-1-amine. This transformation is crucial for accessing molecules containing both an alkyne and a primary amine moiety, which are valuable building blocks in various synthetic strategies, including materials science and medicinal chemistry rsc.org.

Research has demonstrated the efficacy of this reaction for this compound. For instance, a typical procedure involves dissolving this compound in an ethereal solvent, followed by the controlled addition of triphenylphosphine. During this process, nitrogen gas is visibly released, indicating the progress of the reaction. The reaction is generally slightly exothermic and proceeds efficiently to form the amine product rsc.org.

Table 1: Staudinger Reduction of this compound

| Reactant | Reagent | Solvent | Product | Yield | Citation |

| This compound | Triphenylphosphine (PPh₃) | Diethyl ether | Pent-4-yn-1-amine hydrochloride | 71% | rsc.org |

The research cited indicates specific conditions and outcomes for this transformation, highlighting the yield of the amine hydrochloride salt. The reaction's mild nature ensures that the terminal alkyne functionality of this compound remains intact throughout the reduction process, allowing for subsequent functionalization via alkyne-specific chemistries.

Compound List:

this compound

Triphenylphosphine

Pent-4-yn-1-amine hydrochloride

Pent-4-yn-1-amine

Phosphazide

Iminophosphorane

Triphenylphosphine oxide

Advanced Applications of 5 Azidopent 1 Yne in Chemical Synthesis

5-Azidopent-1-yne as a Pivotal Building Block in Organic Chemistry

The unique combination of a terminal alkyne and an azide (B81097) functional group makes this compound an exceptionally useful synthon in organic chemistry. These functional groups are highly reactive under specific conditions, enabling selective transformations and the creation of diverse molecular structures. Its role as a building block is amplified by its participation in modular synthesis strategies, where it can be readily incorporated into larger molecules cymitquimica.comcymitquimica.comenamine.net.

Preparation of Complex Molecular Architectures

The bifunctional nature of this compound is instrumental in constructing complex molecular architectures. By reacting its alkyne or azide moiety selectively, chemists can introduce new functionalities or extend molecular chains. For instance, the terminal alkyne can participate in Sonogashira couplings or other alkyne-based reactions, while the azide can be reduced to an amine or used in cycloaddition reactions. This dual reactivity allows for multi-step syntheses where this compound acts as a linchpin, connecting different parts of a target molecule. Its use in click chemistry, particularly in forming stable triazole rings, provides a robust method for linking molecular fragments, which is essential for building macromolecules, dendrimers, or complex natural product analogs wikipedia.orgmt.comnih.gov.

"Click Chemistry" with this compound

"Click chemistry" is a philosophy and a set of reactions that are highly efficient, selective, and reliable, characterized by modularity and minimal byproducts wikipedia.orgpcbiochemres.comresearchgate.net. The azide-alkyne cycloaddition is a cornerstone of this approach, and this compound is an ideal substrate due to its terminal alkyne and azide functionalities pcbiochemres.comnih.govwikipedia.orgorganic-chemistry.orgnih.govresearchgate.netenamine.net.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is considered the quintessential click reaction mt.comnih.govwikipedia.orgbeilstein-journals.org. This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I) species, typically generated in situ from copper(II) salts and a reducing agent like sodium ascorbate (B8700270) wikipedia.orgbeilstein-journals.org. This compound readily participates in CuAAC reactions, forming a stable 1,2,3-triazole ring nih.govwikipedia.orgbeilstein-journals.orgorganic-chemistry.orgnih.gov. This reaction is known for its high fidelity, broad functional group tolerance, and ability to proceed under mild conditions, often in aqueous media or at room temperature wikipedia.orgbeilstein-journals.orgorganic-chemistry.org. The CuAAC reaction with this compound provides a highly efficient method for conjugating molecules, creating linkages in polymers, or functionalizing surfaces wikipedia.orgmt.comnih.gov.

Table 1: Typical CuAAC Reaction Conditions

| Reactants | Catalyst System | Solvent | Temperature | Yields | Key Product Type | Citation(s) |

| Azide + Terminal Alkyne | Cu(II) salt + Ascorbate (in situ Cu(I)) | Water/Organic | RT | High | 1,4-Triazole | wikipedia.orgorganic-chemistry.org |

| This compound + R-Alkyne | CuI / Ligand | Various | RT | High | 1,4-Triazole | nih.govnih.gov |

| Benzyl azide + Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | RT | High | 1,4-Triazole | csic.es |

*RT: Room Temperature.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Click Reactions of this compound

While CuAAC is highly effective, the requirement for a copper catalyst can be a limitation in biological applications due to potential cytotoxicity thermofisher.cniris-biotech.de. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. This reaction utilizes strained cyclic alkynes (e.g., cyclooctynes) that react rapidly with azides without the need for a metal catalyst wikipedia.orgthermofisher.cniris-biotech.ded-nb.infomagtech.com.cn. Although this compound itself is not a strained alkyne, it can be reacted with strained cyclic alkynes in SPAAC reactions, or it can serve as the azide component in such pairings wikipedia.orgthermofisher.cnd-nb.infomagtech.com.cnnih.govnih.gov. The driving force for SPAAC is the release of ring strain in the alkyne, allowing for fast and efficient cycloaddition d-nb.infomagtech.com.cn. Metal-free click reactions, including SPAAC, are crucial for applications in living systems where metal toxicity is a concern thermofisher.cniris-biotech.de.

Regioselectivity in Triazole Formation: 1,4- and 1,5-Substituted Products

The regioselectivity of the azide-alkyne cycloaddition is a critical aspect. The classical thermal Huisgen 1,3-dipolar cycloaddition of terminal alkynes with azides typically yields a mixture of both 1,4- and 1,5-disubstituted triazoles wikipedia.orgbeilstein-journals.orgorganic-chemistry.org. However, catalyzed versions offer precise control over regioselectivity.

CuAAC: The copper(I)-catalyzed reaction (CuAAC) exclusively affords the 1,4-disubstituted triazole product wikipedia.orgbeilstein-journals.orgorganic-chemistry.org. This high regioselectivity is a hallmark of click chemistry and makes it predictable for synthesis mdpi.com.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium-catalyzed reactions (RuAAC) are known to regioselectively produce 1,5-disubstituted triazoles organic-chemistry.orgmdpi.com.

Other Metal-Catalyzed Reactions: Various other metal catalysts, including nickel and rare-earth metals, have also been explored for regioselective 1,5-triazole formation mdpi.com.

Metal-Free Approaches: Certain metal-free methods, often involving the formation of alkynyl carbanions, can also lead to 1,5-disubstituted triazoles mdpi.com.

When this compound is used, its terminal alkyne will react with various azides in a CuAAC reaction to yield 1,4-disubstituted triazoles. Conversely, if it acts as the azide component reacting with a terminal alkyne, the resulting triazole will be 1,4-disubstituted. The specific regiochemistry is determined by the catalyst and the reaction mechanism employed organic-chemistry.orgmdpi.com.

Table 2: Regioselectivity in Azide-Alkyne Cycloaddition

| Reaction Type | Catalyst(s) | Primary Regioisomer Formed | Citation(s) |

| Thermal Huisgen 1,3-Dipolar Cycloaddition | None | Mixture of 1,4- and 1,5- | wikipedia.orgbeilstein-journals.orgorganic-chemistry.org |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) | 1,4-Disubstituted | nih.govwikipedia.orgbeilstein-journals.orgorganic-chemistry.orgmdpi.com |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru | 1,5-Disubstituted | organic-chemistry.orgmdpi.com |

| Metal-Free (e.g., base-catalyzed carbanion formation) | Base, Lewis Acids (e.g., FeCl₃, Er(OTf)₃) | 1,5-Disubstituted | mdpi.comrsc.orgnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (strain-driven) | 1,4-Disubstituted | wikipedia.orgthermofisher.cnd-nb.infomagtech.com.cn |

Role of 5 Azidopent 1 Yne in Materials Science Research

Integration of 5-Azidopent-1-yne into Polymeric Systems

The integration of functionalities derived from this compound into polymeric structures is a key strategy for creating functional materials. This is typically achieved by first synthesizing monomers that incorporate the alkyne group and then polymerizing them, or by using the alkyne group for post-polymerization modification.

Synthesis of Functionalized Monomers (e.g., N-alkynylated Dithieno[3,2-b:2′,3′-d]pyrrole)

A prime example of a functionalized monomer synthesized using a derivative of this compound is N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (AlkyneDTP). The synthesis pathway leverages pent-4-yn-1-amine, which is directly synthesized from this compound.

The process begins with the reduction of this compound to form pent-4-yn-1-amine. nih.govnsf.gov In a typical reaction, this compound is treated with triphenylphosphine (B44618) in diethyl ether, followed by the addition of hydrochloric acid to precipitate the amine hydrochloride salt. nih.govnsf.gov The free amine, pent-4-yn-1-amine, is then obtained for the subsequent steps. nih.govnsf.gov

This amine is then reacted with 3,3′-dibromo-2,2′-bithiophene through a Buchwald–Hartwig amination reaction to produce the AlkyneDTP monomer. nih.govrsc.org This method provides a monomer with a terminal triple bond, which serves as a reactive site for further functionalization. nsf.gov The synthesis yields for these steps are summarized in the table below.

| Step | Product | Starting Materials | Typical Yield |

| 1 | This compound | 5-Chloropent-1-yne, Sodium azide (B81097) | 97% nsf.gov |

| 2 | Pent-4-yn-1-amine hydrochloride | This compound, Triphenylphosphine, HCl | 71% nih.govnsf.gov |

| 3 | AlkyneDTP | 3,3′-Dibromo-2,2′-bithiophene, Pent-4-yn-1-amine | 37-48% nih.govnsf.gov |

"Click" Functionalization of Polymer Precursors and Polymers

The terminal alkyne group, introduced into monomers like AlkyneDTP via the this compound derivative, is specifically designed for modification using the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click" chemistry. nih.govresearchgate.net This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is highly efficient, selective, and occurs under mild conditions, making it an ideal method for functionalizing polymer precursors without altering other sensitive parts of the molecule. nih.govugent.be

This pre-polymerization modification allows for the attachment of a wide variety of functional groups to the monomer. nih.govnsf.gov For instance, the AlkyneDTP monomer can be reacted with an azide-containing organic compound, such as an azide-modified dye, to create a new, functionalized monomer before the polymerization step. nih.gov This strategy offers a facile and modular route to a diverse range of N-functionalized dithienopyrrole homopolymers, where the properties can be systematically varied by simply changing the azide-containing molecule used in the click reaction. nih.govrsc.org The high yields and mild conditions of the click reaction are crucial for preserving the integrity of the monomer structure, ensuring that it remains suitable for subsequent polymerization. nih.govresearchgate.net

Fabrication of Advanced Materials via this compound Derived Polymers

Polymers derived from monomers functionalized using this compound precursors can be fabricated into advanced materials, such as thin films. The specific functionalities attached via click chemistry play a crucial role in determining the final properties and applications of these materials.

Electropolymerization and Film Formation

Electropolymerization is a powerful technique for creating thin, conductive polymer films directly on an electrode surface. mdpi.comresearchgate.net Both the unfunctionalized N-alkynylated DTP monomer (AlkyneDTP) and its "click"-modified derivatives can be effectively electropolymerized to form stable polymeric films. nih.govnsf.govrsc.org The process involves applying an electrical potential to a solution containing the monomer, causing the monomer units to link together and deposit onto the electrode as a solid film. This method allows for precise control over the film's thickness and morphology. nih.govresearchgate.net The resulting polymer films, such as p-AlkyneDTP and its functionalized counterparts, adhere well to the electrode surface and are electroactive, meaning they can be reversibly oxidized and reduced. nih.govresearchgate.net

Tuning Material Properties through this compound Functionalization

The primary advantage of using this compound-derived monomers is the ability to tune the final material's properties in a predictable manner. nih.gov Dithienopyrrole-based polymers are known for their tunable optical and electronic properties, which makes them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnsf.gov

By using the "click" reaction to attach different functional groups to the DTP monomer before electropolymerization, researchers can systematically alter these properties. nih.gov For example, attaching a chromophore can change the polymer film's color, absorption, and emission spectra. Similarly, introducing electron-donating or electron-withdrawing groups can modify the polymer's electronic energy levels (HOMO/LUMO), affecting its conductivity and performance in electronic devices. nsf.gov This modular approach, enabled by the alkyne handle introduced from a this compound precursor, provides a rapid and efficient methodology for creating a new generation of functional polymers with tailored characteristics for specific applications. nih.govrsc.org

Integration of 5 Azidopent 1 Yne in Bioconjugation Strategies

Bioorthogonal Ligation with 5-Azidopent-1-yne

Bioorthogonal ligation strategies leverage the inherent reactivity of the azide (B81097) and alkyne functionalities of this compound to create stable covalent linkages between molecules. These reactions are crucial for precisely modifying biomolecules without interfering with their native functions.

Application in Labeling and Modification of Biomolecules (e.g., Proteins, Nucleic Acids)

This compound serves as a valuable building block for introducing bioorthogonal handles onto biomolecules, enabling their subsequent labeling and modification.

Proteins: The compound can be incorporated into proteins through various methods, such as metabolic labeling with azide-containing amino acid precursors, or by chemically conjugating it to specific amino acid residues. Once attached, the alkyne or azide moiety on the protein can then be reacted with a complementary tag (e.g., a fluorophore or biotin) via click chemistry caltech.eduresearchgate.netnih.gov. Research has demonstrated the successful labeling of proteins with azide groups, facilitating downstream detection and enrichment caltech.eduresearchgate.netnih.gov. For example, metabolic labeling of cellular proteins with azide-containing sugars has been achieved, allowing for subsequent detection of these labeled proteins using fluorescently tagged alkynes researchgate.net.

Nucleic Acids: Similar to proteins, this compound or its derivatives can be used to functionalize nucleic acids. This can be achieved during oligonucleotide synthesis by incorporating modified phosphoramidites or by post-synthetic modification. The resulting azide or alkyne tag on the nucleic acid can then be used for various applications, including the development of probes for hybridization assays, gene expression studies, or diagnostics nih.govexpertcytometry.comtakara.co.krthermofisher.comnih.gov. For instance, synthetic nucleotides bearing azide groups can be incorporated into DNA or RNA, enabling their detection or further modification via click chemistry nih.govexpertcytometry.comtakara.co.kr.

Methodological Considerations for In Vitro and In Vivo Bioconjugation

The practical application of this compound in bioconjugation requires careful consideration of reaction conditions, stability, and cellular permeability.

In Vitro Bioconjugation: In laboratory settings, the CuAAC reaction is widely employed due to its rapid kinetics and high efficiency mdpi.comorganic-chemistry.orgthermofisher.comnih.govwiley-vch.de. However, the presence of copper ions can sometimes be detrimental to sensitive biomolecules or cellular processes nih.govpcbiochemres.com. To mitigate this, copper-free click reactions, such as SPAAC, which utilizes strained alkynes, can be employed, although they may exhibit slower kinetics wikipedia.orgnih.gov. The choice of reaction conditions, including solvent, pH, and temperature, is optimized to ensure the integrity of the biomolecule and the efficiency of the ligation mdpi.comorganic-chemistry.orgnih.gov.

In Vivo Bioconjugation: For applications within living organisms, the cell permeability and stability of this compound and its conjugates are critical nih.govnih.govescholarship.org. The small size of the azide and alkyne tags contributes to their favorable cellular uptake and minimal interference with biological processes nih.govnih.govescholarship.org. Researchers have focused on developing ligands that enhance the solubility and reduce the toxicity of copper catalysts used in CuAAC reactions for in vivo applications researchgate.net. The ability to introduce these bioorthogonal handles into living systems allows for real-time monitoring of biological processes and targeted delivery of therapeutic agents nih.govnih.govescholarship.org.

This compound Derived Probes for Biological Research

This compound serves as a foundational component in the design and synthesis of specialized probes used across various biological research disciplines. Its dual functionality allows for the creation of versatile molecular tools.

Design of Azide/Alkyne Tags for Proteomics and Nucleic Acid Studies

The strategic placement of azide and alkyne functionalities, often derived from or incorporating the this compound structure, is key to developing effective tags for proteomics and nucleic acid research.

Proteomics: In proteomics, these tags are integrated into probes designed for activity-based protein profiling (ABPP), chemical cross-linking, or affinity purification. The azide or alkyne handle allows for the subsequent attachment of reporter molecules (e.g., biotin (B1667282) for enrichment, fluorophores for visualization) via click chemistry, enabling the identification and quantification of target proteins and their interactions nih.govmdpi.com. For instance, probes containing an azide group can be designed to covalently bind to specific protein active sites, facilitating their pull-down and subsequent mass spectrometry analysis nih.govmdpi.com.

Nucleic Acid Studies: For nucleic acid research, azide or alkyne tags are incorporated into modified nucleotides or oligonucleotides. These modified nucleic acids can then be used in techniques such as fluorescence in situ hybridization (FISH), quantitative PCR, or for developing novel biosensors. The click reaction allows for the attachment of fluorescent dyes or other detection moieties, enhancing the sensitivity and specificity of nucleic acid detection and analysis nih.govexpertcytometry.comtakara.co.krthermofisher.comnih.gov.

Strategies for Selective Radiochemical Labeling

The azide-alkyne click chemistry, utilizing molecules like this compound, offers promising avenues for selective radiochemical labeling, particularly for applications in medical imaging such as Positron Emission Tomography (PET).

The ability to introduce an azide or alkyne moiety onto a biomolecule or targeting vector allows for the subsequent attachment of radiolabeled partners via click reactions. This approach can be advantageous for developing radiotracers with improved pharmacokinetic properties and targeting specificity. For example, a molecule designed to target a specific tissue or cell type could be functionalized with an azide, and then rapidly labeled with a radioisotope-conjugated alkyne just prior to administration. This pretargeting strategy can help to reduce the radiation dose to non-target tissues and improve image quality by allowing the targeting vector to clear from circulation before the radiolabel arrives website-files.com. While direct examples of this compound specifically used in radiochemical labeling are not detailed in the provided snippets, the general principle of using azide-alkyne click chemistry for radiolabeling is well-established in the field website-files.com.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for 5-Azidopent-1-yne and its Derivatives

The current synthesis of this compound typically involves the nucleophilic substitution of 5-chloropent-1-yne with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF), yielding the compound in high yields, often around 97% rsc.orgresearchgate.netresearchgate.net. While this method is efficient, future research can focus on developing more sustainable, safer, and versatile synthetic strategies, particularly for accessing a broader range of functionalized derivatives.

Key areas for future exploration include:

Continuous Flow Synthesis: Given the inherent energetic nature of azides, the development of continuous flow processes for the synthesis of this compound and its derivatives could significantly enhance safety by minimizing the quantity of hazardous intermediates present at any given time. Flow chemistry also offers precise control over reaction parameters, potentially leading to improved yields and purity, and facilitating easier scale-up pcbiochemres.com.

Greener Synthetic Routes: Research into alternative, environmentally benign synthetic pathways is crucial. This could involve exploring biocatalytic methods for introducing the azide functionality or developing catalytic systems that utilize less hazardous reagents and solvents, potentially including water or bio-derived solvents. The use of renewable feedstocks for the precursors of this compound would further align with green chemistry principles purkh.comacs.orgresearchgate.net.

Synthesis of Functionalized Derivatives: Developing regioselective and chemoselective methods to synthesize derivatives of this compound with additional functional groups on the pentyl chain could unlock new avenues for complex molecule construction. This might involve late-stage functionalization strategies or the development of multi-step syntheses starting from readily available, functionalized precursors.

Table 1: Proposed Novel Synthetic Methodologies for this compound and Derivatives

| Proposed Methodology | Key Features | Potential Advantages | Target Application Area |

| Continuous Flow Azidation | Microreactor technology, precise temperature/residence time control | Enhanced safety, improved yield/purity, scalability, reduced waste | Pharmaceutical intermediates, fine chemicals |

| Biocatalytic Azide Introduction | Enzyme-catalyzed azide formation from precursors | Mild reaction conditions, high selectivity, reduced environmental impact | Green synthesis of complex azido-alkyne derivatives |

| Catalytic Functionalization | Transition metal catalysis (e.g., Ru, Rh, Pd) for chain modification | Improved regioselectivity, milder conditions, access to diverse functional groups | Synthesis of advanced materials, bioactive molecules |

| Solvent-Free/Water-Based Synthesis | Mechanochemical approaches or reactions in aqueous media | Reduced reliance on volatile organic solvents, lower environmental footprint | Sustainable synthesis of building blocks |

Expanding the Mechanistic Understanding of this compound Reactions

The reactivity of this compound is primarily dictated by its azide and terminal alkyne functionalities, which are key participants in cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) pcbiochemres.commdpi.comorganic-chemistry.orgrsc.orgacs.orgnih.gov. These "click" reactions are well-established, but the specific mechanistic nuances of this compound, especially in less common catalytic systems or in tandem with other functionalities, remain areas ripe for investigation.

Future research should aim to:

Investigate Novel Catalytic Systems: While Cu and Ru catalysis are prevalent, exploring other transition metals (e.g., gold, silver, palladium) for azide-alkyne cycloadditions or other transformations of this compound could reveal new reactivity patterns and regioselectivities acs.orgx-mol.netkyoto-u.ac.jpchemrxiv.orgamazonaws.com. Understanding the precise catalytic cycles and intermediate species in these systems is crucial.

Elucidate Bifunctional Reactivity: The presence of both an azide and an alkyne in the same molecule allows for intramolecular reactions or cooperative effects. Research into cascade reactions, where one functional group's transformation initiates a subsequent reaction involving the other, could lead to the efficient construction of complex heterocyclic scaffolds acs.orgx-mol.netkyoto-u.ac.jpchemrxiv.orgamazonaws.com. Detailed mechanistic studies, including computational modeling and in situ spectroscopic analysis, would be invaluable.

Explore Reactivity Beyond Click Chemistry: While click chemistry is a primary application, understanding the mechanisms of other reactions involving the azide (e.g., Staudinger ligation, Curtius rearrangement) or the alkyne (e.g., Sonogashira coupling, hydrofunctionalization) in the context of the bifunctional this compound molecule could uncover new synthetic utilities.

Table 2: Mechanistic Investigations for this compound Reactions

| Reaction Type / System | Key Mechanistic Question | Proposed Experimental Approach | Potential Impact |

| Gold-Catalyzed Cascade Cyclizations | Influence of chain length/substituents on regioselectivity and cascade pathway. | Systematic substrate variation, DFT calculations, kinetic studies, in-situ NMR monitoring | Tailoring heterocycle synthesis, discovery of new cascade sequences |

| Bifunctional Reactivity | Cooperative effects of azide and alkyne in tandem transformations. | Design of sequential reactions, exploration of intramolecular cyclizations, computational studies | Efficient construction of complex polycyclic structures, novel reaction manifold discovery |

| Alternative Metal Catalysis | Mechanisms of novel metal-catalyzed azide-alkyne cycloadditions (e.g., Ag, Pd, Ni). | Detailed mechanistic studies (DFT, kinetic analysis), isolation/characterization of intermediates | Expansion of catalytic scope, development of complementary regioselectivity to CuAAC/RuAAC |

| Azide/Alkyne Interplay | Understanding how the presence of one group influences the reactivity of the other. | Comparative studies with monofunctional analogues, kinetic profiling under various conditions | Deeper insight into intramolecular activation and reactivity modulation |

Innovative Applications of this compound in Emerging Research Fields

The unique structure of this compound makes it an attractive candidate for applications in rapidly evolving fields such as sustainable chemistry and advanced catalysis. Its ability to readily form stable triazole linkages via click chemistry provides a robust platform for molecular assembly and functionalization.

Sustainable Chemistry and Green Synthesis Approaches

The principles of green chemistry emphasize the reduction of waste, the use of renewable resources, and the design of safer chemical processes and products acs.orgresearchgate.net. This compound can contribute to these goals in several ways:

Bioconjugation and Biomaterials: Its compatibility with aqueous conditions in some click reactions makes it suitable for bioconjugation, linking biomolecules or creating functionalized biomaterials. Research could focus on developing biocompatible derivatives or using it in enzymatic processes.

Catalyst Immobilization: this compound can be used to anchor catalytic species onto solid supports through click chemistry, facilitating catalyst recovery and reuse, a key aspect of sustainable catalysis.

Renewable Feedstock Utilization: Future research could explore the synthesis of this compound or its precursors from bio-based feedstocks, further enhancing its sustainability profile.

Table 3: Innovative Applications in Sustainable Chemistry

| Application Area | Green Chemistry Principle(s) Addressed | Proposed Use of this compound | Expected Outcome/Benefit |

| Biodegradable Polymers | Design for Degradation, Atom Economy | Monomer in click polymerization to form triazole-linked polymers | Environmentally friendly materials with tunable properties, reduced plastic waste |

| Biomaterial Functionalization | Benign Solvents, Biocompatibility | Linking biomolecules (peptides, sugars) to surfaces or nanoparticles via click chemistry | Enhanced drug delivery systems, biosensors, tissue engineering scaffolds |

| Catalyst Immobilization | Catalyst Reuse, Waste Prevention | Functionalizing solid supports with this compound for subsequent click attachment of catalysts | Improved catalytic efficiency, reduced catalyst loss, greener catalytic processes |

| Renewable Synthesis | Use of Renewable Feedstocks, Less Hazardous Synthesis | Developing synthetic routes starting from bio-derived molecules, or using biocatalysis for its synthesis | Reduced reliance on petrochemicals, lower carbon footprint |

| Green Solvents | Benign Solvents and Auxiliaries | Utilizing this compound in water-based or solvent-free click reactions | Reduced use of volatile organic compounds (VOCs), safer reaction media |

Advanced Catalysis and Reaction Development

This compound can serve as a valuable component in the design and development of novel catalytic systems and transformations:

Ligand Design: The azide and alkyne groups can be transformed into moieties suitable for coordination to metal centers, potentially leading to new ligand architectures. For example, conversion to a triazole ring can create N-heterocyclic carbene (NHC) precursors or other chelating ligands.

Tandem Catalysis: Its bifunctional nature makes it an ideal candidate for developing tandem catalytic processes where sequential reactions are catalyzed by different metal centers or catalytic modes, all initiated or mediated by the molecule itself.

Probing Catalytic Mechanisms: As a well-defined bifunctional substrate, it can be used to probe the mechanisms of new catalytic reactions, helping to elucidate reaction pathways and optimize catalytic performance.

Organocatalysis: Derivatives of this compound could be designed to act as chiral auxiliaries or organocatalysts, leveraging the rigidity and functional handles provided by the molecule.

Table 4: Applications in Advanced Catalysis and Reaction Development

| Catalytic System / Reaction Type | Role of this compound | Proposed Catalyst / Approach | Expected Outcome / Benefit |

| Novel Ligand Synthesis | Precursor for N-heterocyclic carbene (NHC) ligands or other chelating structures | Transformation into triazole-based ligands, coordination to transition metals (Pd, Ni, Au) | Development of new homogeneous catalysts with tunable electronic and steric properties |

| Tandem/Cascade Catalysis | Bifunctional linker, substrate for sequential transformations | Multi-metallic catalysis, enzyme-metal cascades, sequential organocatalysis/metal catalysis | Efficient one-pot synthesis of complex molecules, reduced reaction steps, enhanced atom economy |

| Reaction Development | Model substrate for exploring new catalytic transformations involving azides and alkynes | Investigation of novel metal-catalyzed functionalizations, cycloadditions, or rearrangements | Discovery of new synthetic methodologies, deeper mechanistic understanding of catalytic cycles |

| Chiral Catalysis | Scaffold for chiral auxiliary or organocatalyst development | Asymmetric functionalization of the alkyne or azide, incorporation into chiral frameworks | Development of enantioselective synthetic methods, access to chiral molecules |

| Supramolecular Catalysis | Building block for self-assembled catalytic cages or architectures | Click chemistry for constructing host-guest catalytic systems | Creation of confined reaction environments, enhanced catalytic selectivity and activity |

Compound List

this compound

5-Chloropent-1-yne

Sodium Azide

Cyclooctyne

Pent-4-yn-1-amine

Pent-4-yn-1-amine hydrochloride

Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomers

AlkyneDTP

p-AlkyneDTP

DTPNap

p-DTPNap

Trimethylsilyl azide (TMS-N₃)

Hydrazoic acid (HN₃)

Betulin

PD-L1 inhibitor (BMS-8)

cRGD (integrin-recognition motif)

By focusing research efforts on these outlined areas, the scientific community can further unlock the potential of this compound, driving innovation in synthesis, materials science, and sustainable chemical practices.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-azidopent-1-yne with high yield and purity?

- Methodological Answer : High-yield synthesis (e.g., 97% as reported) requires precise stoichiometric control of reactants, inert atmosphere to prevent side reactions, and purification via column chromatography to isolate the compound from byproducts. The use of anhydrous solvents and low-temperature conditions minimizes azide decomposition risks. Characterization via H NMR and IR spectroscopy is critical to confirm structural integrity and purity . Experimental protocols must adhere to reproducibility standards, including detailed documentation of reaction parameters (temperature, solvent, catalyst) and validation through independent replication .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies the azide (–N) stretch (~2100 cm) and terminal alkyne (–C≡CH) stretch (~3300 cm).

- H NMR : Resonances for the alkyne proton (δ 1.8–2.2 ppm) and methylene groups adjacent to the azide (δ 3.0–3.5 ppm) confirm connectivity.

- C NMR : Assigns carbons adjacent to functional groups (e.g., C≡C at δ 70–90 ppm).

- Mass Spectrometry (MS) : Verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Cross-referencing these data with computational predictions (e.g., DFT-calculated spectra) enhances reliability .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to the inherent instability of organic azides, strict safety measures include:

- Conducting reactions in a fume hood with blast shields.

- Avoiding mechanical shock, heat, or light exposure.

- Using minimal quantities and diluting solutions to mitigate explosion risks.

Emergency protocols (e.g., spill containment, neutralization with sodium nitrite) must be predefined. Documentation of safety validations and risk assessments is mandatory for institutional compliance .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like Huisgen 1,3-dipolar cycloaddition. Key steps include:

- Optimizing geometries of reactants and products.

- Calculating frontier molecular orbitals (HOMO-LUMO gaps) to assess regioselectivity.

- Comparing computed thermochemical data (e.g., Gibbs free energy) with experimental kinetics.

Discrepancies between theoretical and experimental results may arise from solvent effects or dispersion forces, necessitating hybrid functional adjustments (e.g., inclusion of exact exchange terms) .

Q. What experimental strategies resolve contradictions in reported reaction rates of this compound under varying conditions?

- Methodological Answer : Contradictory kinetic data often stem from uncontrolled variables (e.g., trace metals, oxygen presence). A systematic approach involves:

- Replicating studies under strictly controlled conditions (e.g., glovebox for oxygen-free environments).

- Using isotopically labeled analogs (e.g., N-azide) to track reaction pathways.

- Applying multivariate analysis (e.g., Arrhenius plots) to isolate temperature-dependent effects.

Transparent reporting of raw data and error margins (e.g., via supplementary materials) enables cross-validation .

Q. How can the thermal stability of this compound be rigorously evaluated?

- Methodological Answer : Accelerated rate calorimetry (ARC) quantifies decomposition kinetics by measuring self-heating rates under adiabatic conditions. Complementary techniques include:

- Differential Scanning Calorimetry (DSC) : Identifies exothermic peaks and onset temperatures.

- Thermogravimetric Analysis (TGA) : Tracks mass loss during controlled heating.

Data interpretation must account for sample purity (e.g., metal contaminants catalyze decomposition) and solvent residues. Results should be benchmarked against computational models (e.g., ReaxFF MD simulations) .

Data Contradiction and Reproducibility

Q. What methodologies address discrepancies in the reported cytotoxicity of this compound derivatives?

- Methodological Answer : Divergent cytotoxicity data may arise from cell line variability or assay protocols (e.g., MTT vs. ATP luminescence). A harmonized framework includes:

- Standardizing cell culture conditions (passage number, serum type).

- Validating assays with positive/negative controls (e.g., cisplatin for apoptosis).

- Reporting half-maximal inhibitory concentrations (IC) with 95% confidence intervals.

Collaborative inter-laboratory studies enhance reproducibility .

Methodological Best Practices

- Experimental Design : Pre-register protocols on platforms like Open Science Framework to mitigate bias .

- Data Sharing : Deposit raw spectra, chromatograms, and computational inputs/outputs in public repositories (e.g., Zenodo) .

- Ethical Compliance : Disclose funding sources and conflicts of interest in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.